

ATTO 590 Biotin: A Technical Guide to Hydrophilicity and Solubility for Researchers

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Compound of Interest		
Compound Name:	ATTO 590 biotin	
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This technical guide provides an in-depth analysis of the physicochemical properties of **ATTO 590 biotin**, a widely used fluorescent probe in life sciences research. The document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling and detection techniques. It offers a comprehensive overview of the hydrophilicity and solubility characteristics of **ATTO 590 biotin**, alongside detailed experimental protocols and visual representations of key processes.

Core Properties of ATTO 590 Biotin

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] The biotin conjugate of ATTO 590 is particularly valuable for applications involving the high-affinity interaction between biotin and streptavidin or avidin.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **ATTO 590 biotin** is presented in the tables below. This information is critical for designing experiments, preparing solutions, and interpreting results.



Property	Value	Reference
Molecular Weight	1001.62 g/mol	[5][6][7]
Empirical Formula	C52H65CIN6O10S	[5][6][7]
Appearance	Powder	[7]
Storage Temperature	-20°C	[7]

Spectroscopic Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	593 nm	[1][4]
Emission Maximum (λem)	622 nm	[1][4]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[1][4]
Fluorescence Quantum Yield (η)	0.80	[1][3]
Fluorescence Lifetime (τ)	3.7 ns	[1]

Hydrophilicity and Solubility

ATTO 590 is described as a moderately hydrophilic dye.[2][8] This characteristic influences its behavior in aqueous environments and its interaction with biological molecules.

While specific quantitative values for water solubility (e.g., in mg/mL or molarity) and the partition coefficient (logP) are not readily available in the provided search results, its solubility in polar organic solvents is well-documented. ATTO 590 and its derivatives are soluble in polar solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[1] For creating stock solutions, it is recommended to dissolve the compound in anhydrous and amine-free DMF or DMSO, especially for reactive forms like NHS-esters.[1]

Experimental Protocols

The following sections provide detailed methodologies for common applications of **ATTO 590 biotin** and related compounds.



Protein Labeling with ATTO 590 NHS Ester

While this guide focuses on **ATTO 590 biotin**, a common application for similar ATTO dyes is the covalent labeling of proteins using an N-hydroxysuccinimide (NHS) ester derivative. This process is analogous to preparing a biotinylated protein for subsequent detection with labeled streptavidin.

Objective: To covalently label a protein with ATTO 590 NHS ester.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
- ATTO 590 NHS ester
- Anhydrous, amine-free DMF or DMSO
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Ensure the protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.[9] The optimal pH for the labeling reaction is between 8.2 and 8.5.[9]
- Dye Solution Preparation: Immediately before use, dissolve the ATTO 590 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9]
- Labeling Reaction:
 - Add the labeling buffer to the protein solution to achieve the optimal pH.
 - Add the dissolved ATTO 590 NHS ester to the protein solution. The molar ratio of dye to protein will need to be optimized depending on the desired degree of labeling.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[9]



 Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[9]

Streptavidin-Biotin Binding Assay

This protocol outlines a general procedure for detecting a biotinylated molecule using fluorescently labeled streptavidin.

Objective: To detect a biotinylated probe with ATTO 590-labeled streptavidin.

Materials:

- Biotinylated probe (e.g., antibody, nucleic acid)
- Streptavidin conjugated to ATTO 590
- Phosphate-buffered saline (PBS) or other suitable buffer
- Blocking buffer (if necessary to reduce non-specific binding)

Procedure:

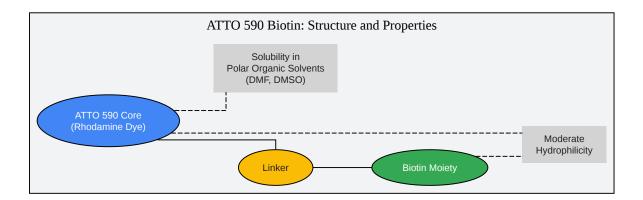
- Sample Preparation: Incubate the cells, tissue, or other sample with the biotinylated probe according to the probe's specific protocol.
- Washing: Wash the sample with PBS or a suitable buffer to remove any unbound biotinylated probe.[4]
- Streptavidin Incubation:
 - Dilute the ATTO 590-streptavidin conjugate in a suitable buffer to a working concentration (typically 1-10 μg/mL).[10]
 - Incubate the sample with the diluted ATTO 590-streptavidin solution for 60 minutes at room temperature, protected from light.[4]
- Final Washing: Wash the sample several times with the buffer to remove any unbound streptavidin conjugate.[4]



 Visualization: The sample is now ready for visualization using a fluorescence microscope or other appropriate detection instrument with excitation and emission wavelengths suitable for ATTO 590.

Visualizations

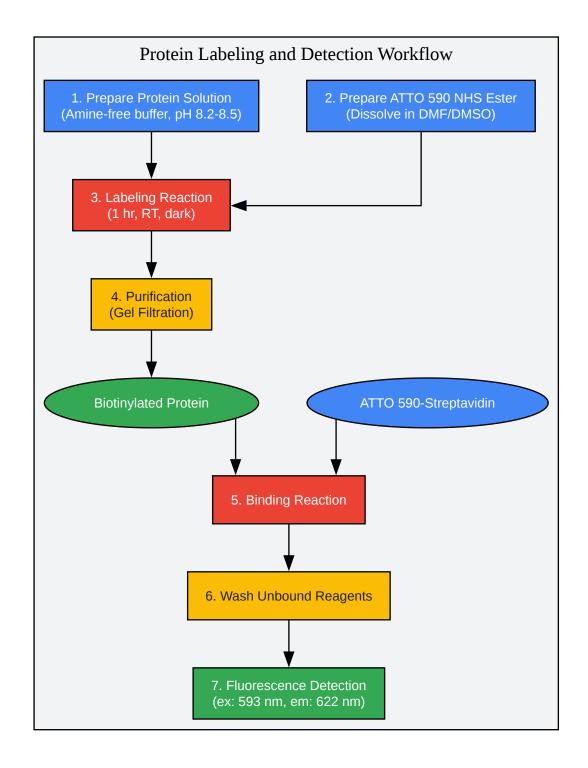
The following diagrams illustrate key conceptual workflows and relationships relevant to the use of **ATTO 590 biotin**.



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Caption: Relationship between ATTO 590 biotin's structure and its key properties.





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Caption: A typical experimental workflow for protein labeling and detection.



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